![molecular formula C11H14N2O2 B1531981 (2E)-3-[1-(pent-4-en-1-yl)-1H-pyrazol-4-yl]prop-2-enoic acid CAS No. 2098155-62-3](/img/structure/B1531981.png)
(2E)-3-[1-(pent-4-en-1-yl)-1H-pyrazol-4-yl]prop-2-enoic acid
Overview
Description
(2E)-3-[1-(pent-4-en-1-yl)-1H-pyrazol-4-yl]prop-2-enoic acid, also known as PEPE, is a novel compound that has been studied for its potential applications in scientific research and laboratory experiments. PEPE is a member of the pyrazole family, a class of compounds known for their versatile properties. PEPE has been found to possess a variety of biochemical and physiological effects, making it a promising compound for further research and development.
Scientific Research Applications
Drug Development and Clinical Trials
The structure of this compound suggests it could be a candidate for drug development, particularly as a modulator of biological pathways. In the realm of clinical trials, compounds like this are often scrutinized for their therapeutic potential. For instance, the FDA emphasizes the importance of registering clinical trials to advance scientific progress and enhance public trust . This compound could be part of such registered trials to evaluate its efficacy and safety in humans.
properties
IUPAC Name |
(E)-3-(1-pent-4-enylpyrazol-4-yl)prop-2-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c1-2-3-4-7-13-9-10(8-12-13)5-6-11(14)15/h2,5-6,8-9H,1,3-4,7H2,(H,14,15)/b6-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMGVXNLYRCAWMK-AATRIKPKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCN1C=C(C=N1)C=CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCCCN1C=C(C=N1)/C=C/C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-[1-(pent-4-en-1-yl)-1H-pyrazol-4-yl]prop-2-enoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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